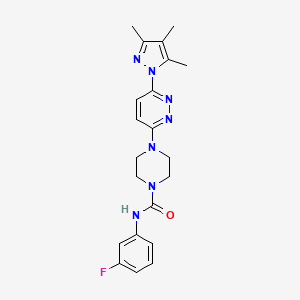

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O/c1-14-15(2)26-29(16(14)3)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21(30)23-18-6-4-5-17(22)13-18/h4-8,13H,9-12H2,1-3H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQBNRJRELXQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a piperazine core linked to a pyridazine and pyrazole moiety. The presence of a fluorophenyl group enhances its pharmacological properties.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, compounds similar in structure to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular processes through radical species generation .

Antiplatelet Activity

This compound has been investigated for its potential as a P2Y12 receptor antagonist, which is crucial for platelet aggregation inhibition. In vitro studies demonstrated that it could effectively inhibit ADP-induced platelet aggregation, suggesting its utility in preventing thrombotic events . The selectivity and potency of such compounds make them promising candidates for further development in cardiovascular therapies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the Pyrazole Ring : Utilizing 3,4,5-trimethylpyrazole as a key building block.

- Pyridazine Attachment : Achieved through coupling reactions with appropriate electrophiles.

- Final Carboxamide Formation : Involves the reaction of the piperazine derivative with carboxylic acid derivatives.

The purity and structural integrity are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Antibiotics evaluated various pyrazole derivatives against ESKAPE pathogens, revealing that compounds with similar scaffolds to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Case Study 2: Platelet Aggregation Inhibition

In a pharmacological study assessing novel P2Y12 antagonists, this compound was found to significantly reduce platelet aggregation in vitro at concentrations as low as 0.5 µM. This effect was attributed to its high affinity for the P2Y12 receptor compared to existing antiplatelet agents .

Research Findings Summary Table

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Structural Analogs

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in PKM-833 and compounds enhances metabolic stability and target binding via hydrophobic and electronic effects. In contrast, the target compound’s 3-fluorophenyl group may offer similar benefits but with reduced steric bulk . Heterocyclic Moieties: Pyridazine (in PKM-833 and the target compound) and benzoxazinone () contribute to π-π interactions, while trimethylpyrazole in the target compound could improve lipophilicity and membrane permeability compared to bulkier groups like chroman .

Synthesis Strategies :

- Carboxamide bond formation is a common step, achieved via coupling reagents like HCTU () or oxidation of thioureas (). The target compound’s synthesis likely involves similar methods, such as reacting a pyridazine-piperazine intermediate with 3-fluorophenyl isocyanate .

Pharmacological Potential: PKM-833’s FAAH inhibition suggests the target compound may target similar enzymes, but its trimethylpyrazole group could alter selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.